molecular formula C12H12ClN B025034 2-Chloro-7-ethyl-3-methylquinoline CAS No. 108097-03-6

2-Chloro-7-ethyl-3-methylquinoline

Cat. No. B025034
CAS RN: 108097-03-6
M. Wt: 205.68 g/mol
InChI Key: DVJIJSSAYADHIL-UHFFFAOYSA-N
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Description

2-Chloro-7-ethyl-3-methylquinoline is a chemical compound with the molecular formula C12H12ClN and a molecular weight of 205.68 . It is used in proteomics research .


Synthesis Analysis

The synthesis of 2-Chloro-7-ethyl-3-methylquinoline involves environmentally friendly Nafion® NR50 as an acidic catalyst with microwave irradiation as the heating source . A series of substituted 2-ethyl-3-methylquinolines were prepared from various anilines and propionaldehyde derivatives through this protocol with good to excellent yields .


Molecular Structure Analysis

The molecular structure of 2-Chloro-7-ethyl-3-methylquinoline is represented by the SMILES notation: CCC1=CC2=NC(=C(C=C2C=C1)C)Cl .


Chemical Reactions Analysis

The cyclization involved in the synthesis of 2-Chloro-7-ethyl-3-methylquinoline is facilitated by Nafion® NR50 as an acidic catalyst with microwave irradiation as the heating source . This process yields a series of substituted 2-ethyl-3-methylquinolines from various anilines and propionaldehyde derivatives .


Physical And Chemical Properties Analysis

2-Chloro-7-ethyl-3-methylquinoline is a white to beige crystalline substance . It has a molecular weight of 205.68 .

Mechanism of Action

While specific mechanisms of action for 2-Chloro-7-ethyl-3-methylquinoline are not detailed in the search results, quinoline and its derivatives are known to have various biological and pharmaceutical activities .

Safety and Hazards

While specific safety and hazard information for 2-Chloro-7-ethyl-3-methylquinoline is not available, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

The synthesis of 2-Chloro-7-ethyl-3-methylquinoline and similar compounds is a topic of ongoing research. Recent studies have focused on environmentally friendly synthesis methods, such as the use of Nafion® NR50 as an acidic catalyst with microwave irradiation . These methods are seen as more efficient and less harmful to the environment .

properties

IUPAC Name

2-chloro-7-ethyl-3-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN/c1-3-9-4-5-10-6-8(2)12(13)14-11(10)7-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJIJSSAYADHIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)C=C(C(=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588999
Record name 2-Chloro-7-ethyl-3-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-7-ethyl-3-methylquinoline

CAS RN

108097-03-6
Record name 2-Chloro-7-ethyl-3-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108097-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-7-ethyl-3-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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